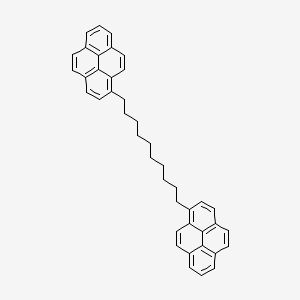
1-(10-Pyren-1-yldecyl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10-Pyren-1-yldecyl)pyrene is a polycyclic aromatic hydrocarbon that consists of two pyrene units connected by a decyl chain. Pyrene is known for its unique photophysical and electronic properties, making this compound particularly interesting for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Pyren-1-yldecyl)pyrene typically involves the coupling of pyrene derivatives with a decyl chain. One common method is the use of electrophilic aromatic substitution reactions, where pyrene is functionalized at specific positions to introduce the decyl chain . The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-(10-Pyren-1-yldecyl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the pyrene units.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while substitution reactions can produce halogenated pyrenes .
Scientific Research Applications
1-(10-Pyren-1-yldecyl)pyrene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 1-(10-Pyren-1-yldecyl)pyrene exerts its effects is primarily related to its ability to interact with various molecular targets through non-covalent interactions. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces . The compound’s photophysical properties also play a significant role in its applications in imaging and electronics .
Comparison with Similar Compounds
- 1,10-Bis(pyren-1-yl)decane
- 4,5,9,10-Tetrahydropyrene
- 1,2,3,6,7,8-Hexahydropyrene
Uniqueness: 1-(10-Pyren-1-yldecyl)pyrene is unique due to its dual pyrene units connected by a flexible decyl chain, which imparts distinct photophysical and electronic properties compared to other pyrene derivatives . This structural feature enhances its potential for use in various scientific and industrial applications .
Properties
IUPAC Name |
1-(10-pyren-1-yldecyl)pyrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38/c1(3-5-7-11-29-17-19-35-23-21-31-13-9-15-33-25-27-37(29)41(35)39(31)33)2-4-6-8-12-30-18-20-36-24-22-32-14-10-16-34-26-28-38(30)42(36)40(32)34/h9-10,13-28H,1-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOTZNZECXRAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


